4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid
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Overview
Description
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, metabolic stability, and reduced non-specific binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbicyclo[111]pentane-2-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The phenyl group can then be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the efficient production of large quantities of the desired compounds.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, offering improved pharmacokinetic properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and stability.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This allows it to mimic the geometry and substituent exit vectors of benzene rings while offering enhanced solubility, metabolic stability, and reduced non-specific binding . The compound interacts with molecular targets and pathways similar to those of its benzene ring counterparts, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Shares the bicyclo[1.1.1]pentane core but lacks the phenyl group.
Bicyclo[1.1.1]pentane-2-carboxylic acid: Similar structure but without the phenyl substitution.
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Another bicyclic compound with different ring structure and substituents.
Uniqueness
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups on the bicyclo[1.1.1]pentane scaffold. This combination imparts distinct physicochemical properties, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-phenylbicyclo[1.1.1]pentane-2-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-6-9(11)10(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2,(H,13,14) |
InChI Key |
APLQELYKZQIAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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